Urolithin C
Overview
Description
Urolithin C is a polyphenolic compound that belongs to the urolithin family, which are metabolites derived from ellagic acid. Ellagic acid is found in various fruits and nuts, such as pomegranates, strawberries, and walnuts. This compound has gained attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Urolithin C can be synthesized through chemical reactions involving ellagic acid. The process typically involves the use of gut microbiota, which convert ellagic acid into urolithins through lactone-ring cleavage, decarboxylation, and dehydroxylation reactions .
Industrial Production Methods: Industrial production of this compound involves the isolation of gut bacteria capable of converting ellagic acid into urolithins. For example, the bacterium Gordonibacter faecis has been identified as a producer of this compound from ellagic acid .
Chemical Reactions Analysis
Types of Reactions: Urolithin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Reagents such as silver nitrate and potassium persulfate are used under mild conditions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Reagents like benzyl bromide and potassium carbonate in acetone are used for substitution reactions.
Major Products: The major products formed from these reactions include various urolithin derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
Urolithin C exerts its effects through various molecular targets and pathways:
Anticancer Activity: this compound inhibits the proliferation and migration of cancer cells by blocking the activation of the AKT/mTOR signaling pathway.
Anti-inflammatory Activity: It modulates the inflammatory response by inhibiting the production of pro-inflammatory cytokines.
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
Urolithin A: Known for its strong anti-inflammatory and antioxidant properties.
Urolithin B: Exhibits antiproliferative activities in cancer cells.
Urolithin D: Another derivative with potential health benefits.
Uniqueness of Urolithin C: this compound is unique due to its specific ability to inhibit the AKT/mTOR signaling pathway, which is crucial in cancer progression. This makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
3,8,9-trihydroxybenzo[c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-6-1-2-7-8-4-10(15)11(16)5-9(8)13(17)18-12(7)3-6/h1-5,14-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXMEXZVPJFAIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C3=CC(=C(C=C23)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318250 | |
Record name | Urolithin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Urolithin C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029218 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
165393-06-6 | |
Record name | Urolithin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165393-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urolithin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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